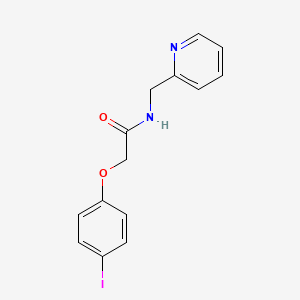
2-(4-iodophenoxy)-N-(2-pyridinylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-iodophenoxy)-N-(2-pyridinylmethyl)acetamide, also known as IPA-3, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer and other diseases. The compound was first synthesized in 2008 by researchers at the University of California, San Diego, and has since been the subject of numerous scientific studies.
作用機序
The mechanism of action of 2-(4-iodophenoxy)-N-(2-pyridinylmethyl)acetamide involves the inhibition of PAK1, a protein that plays a key role in cell signaling pathways. PAK1 is overexpressed in many types of cancer and is involved in tumor growth and metastasis. By inhibiting PAK1, this compound can disrupt these pathways and potentially slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. The compound has also been found to inhibit cell migration and invasion, which are key processes involved in metastasis. In addition, this compound has been shown to have anti-inflammatory effects and may have potential therapeutic applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of 2-(4-iodophenoxy)-N-(2-pyridinylmethyl)acetamide is that it is a small molecule inhibitor, which makes it easier to synthesize and study in the laboratory. However, one limitation of the compound is that it can be difficult to target specifically to cancer cells, which can limit its effectiveness as a therapeutic agent.
将来の方向性
There are several potential future directions for research on 2-(4-iodophenoxy)-N-(2-pyridinylmethyl)acetamide. One area of focus could be on developing more specific and targeted inhibitors of PAK1, which could potentially improve the effectiveness of the compound as a therapeutic agent. Another area of research could be on studying the potential use of this compound in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further studies could be conducted to explore the potential use of this compound in the treatment of other diseases, such as Alzheimer's or Parkinson's.
合成法
The synthesis of 2-(4-iodophenoxy)-N-(2-pyridinylmethyl)acetamide involves several steps, including the reaction of 4-iodophenol with 2-chloroacetyl chloride to form 2-(4-iodophenoxy)acetamide. This intermediate is then reacted with 2-pyridinemethanamine to yield the final product, this compound.
科学的研究の応用
2-(4-iodophenoxy)-N-(2-pyridinylmethyl)acetamide has been found to have potential therapeutic applications in cancer, particularly in the treatment of glioblastoma, a type of brain cancer. The compound inhibits the activity of a protein called PAK1, which is overexpressed in many types of cancer and is involved in tumor growth and metastasis. In addition to cancer, this compound has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-(4-iodophenoxy)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IN2O2/c15-11-4-6-13(7-5-11)19-10-14(18)17-9-12-3-1-2-8-16-12/h1-8H,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVAKDPTLWIVGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)COC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


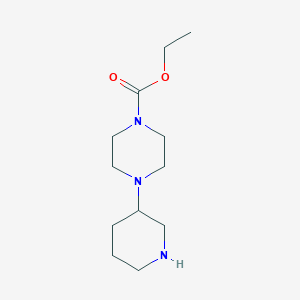
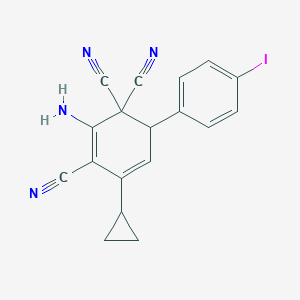
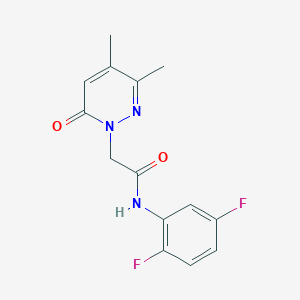
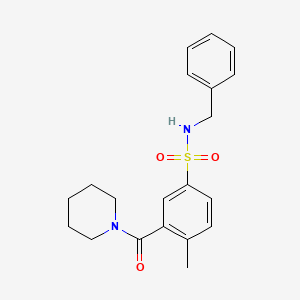
![N-{3-[(1-methyl-4-piperidinyl)oxy]propyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5320963.png)
![N-benzyl-N'-[3-(6-methyl-2-oxopyridin-1(2H)-yl)propyl]sulfamide](/img/structure/B5320985.png)
![4-(1-{[4-(3-methoxypropyl)-4H-1,2,4-triazol-3-yl]methyl}-1H-imidazol-2-yl)-N,N-dimethylaniline](/img/structure/B5320991.png)
![3-hydroxy-3-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5320992.png)
![N-(2-ethoxyphenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5321006.png)
![5-imino-6-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5321014.png)
![8-(tetrahydro-2-furanylmethyl)-2-(4H-1,2,4-triazol-4-yl)pyrido[3,4-c]-1,6-naphthyridine-1,7(2H,8H)-dione](/img/structure/B5321018.png)
![2-tert-butyl-6-[(2-cyclopropyl-4-methylpyrimidin-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5321021.png)
![1-[(2-fluorophenyl)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5321029.png)